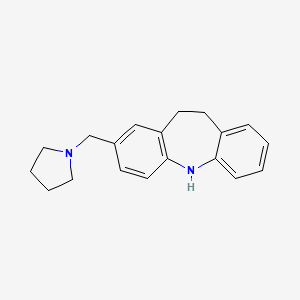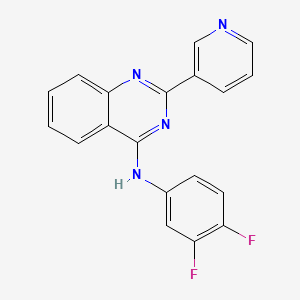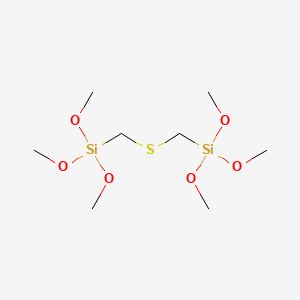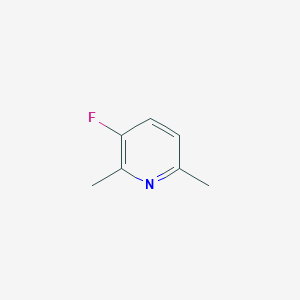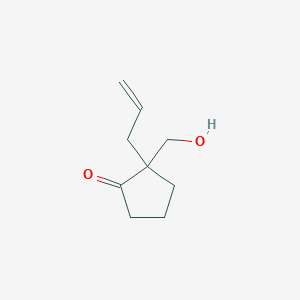
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is an organic compound with a unique structure that includes a cyclopentanone ring substituted with a hydroxymethyl group and a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formaldehyde in the presence of a phosphine catalyst, such as tributylphosphine or dimethylphenylphosphine . The reaction is typically carried out in a suitable solvent system to ensure high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and solvents can be optimized for cost-effectiveness and scalability. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The hydroxymethyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethyl-2-cyclopenten-1-one: Similar structure but lacks the prop-2-enyl group.
2-(Hydroxymethyl)-2-prop-2-enylcyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
2-(Hydroxymethyl)-2-prop-2-enylcyclopentan-1-one is unique due to the presence of both a hydroxymethyl group and a prop-2-enyl group on a cyclopentanone ring
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-2-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-5-9(7-10)6-3-4-8(9)11/h2,10H,1,3-7H2 |
Clave InChI |
KJVOAOZNEGCSKT-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1(CCCC1=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


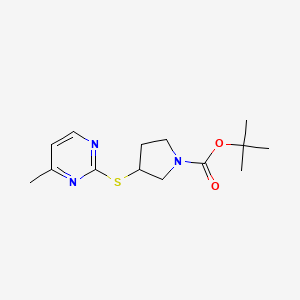
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)

![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)
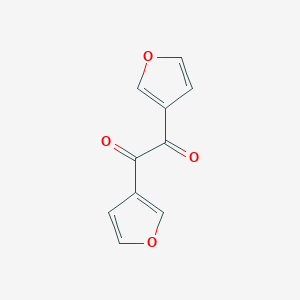

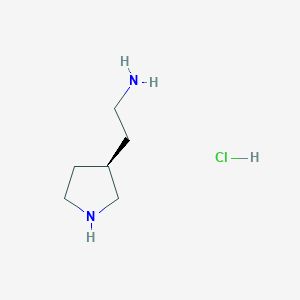
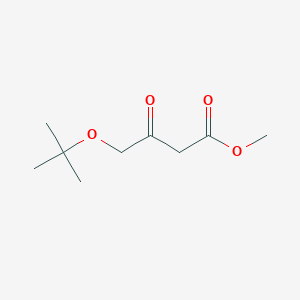
![N-cyclopropylbenzo[d]oxazole-2-sulfonamide](/img/structure/B13961457.png)
